1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
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Overview
Description
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a hydroxy-dimethoxybenzyl group and a diphenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps:
Formation of the Hydroxy-Dimethoxybenzyl Intermediate: This step involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable reducing agent to form 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Piperazine Derivatization: The hydroxy-dimethoxybenzyl alcohol is then reacted with piperazine under appropriate conditions to form the piperazine derivative.
Coupling with Diphenylethanone: Finally, the piperazine derivative is coupled with 2,2-diphenyl-1-ethanone under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-PROPANONE: Similar structure but with a propanone moiety instead of ethanone.
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-BUTANONE: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C27H30N2O4 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O4/c1-32-23-17-20(18-24(33-2)26(23)30)19-28-13-15-29(16-14-28)27(31)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,25,30H,13-16,19H2,1-2H3 |
InChI Key |
SWTBCAFFRDSLER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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